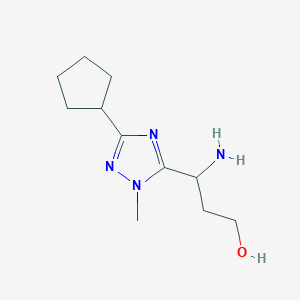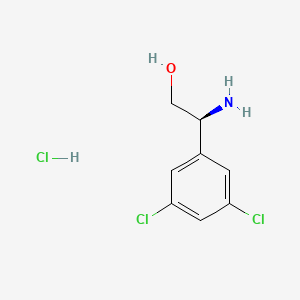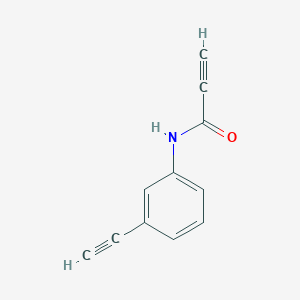
n-(3-Ethynylphenyl)propiolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Ethynylphenyl)propiolamide: is an organic compound with the molecular formula C11H7NO. It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propiolamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Ethynylphenyl)propiolamide typically involves the reaction of 3-ethynylaniline with propiolic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: n-(3-Ethynylphenyl)propiolamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: n-(3-Ethynylphenyl)propiolamide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Research into this compound may reveal its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive ethynyl group.
Mechanism of Action
The mechanism by which n-(3-Ethynylphenyl)propiolamide exerts its effects is primarily through its reactive ethynyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved would depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparison with Similar Compounds
n-(3-Phenyl)propiolamide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
n-(3-Ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of a propiolamide group, affecting its reactivity and applications.
Properties
Molecular Formula |
C11H7NO |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)prop-2-ynamide |
InChI |
InChI=1S/C11H7NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1-2,5-8H,(H,12,13) |
InChI Key |
NJGFKGORZRXGRU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


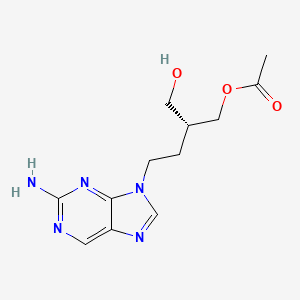

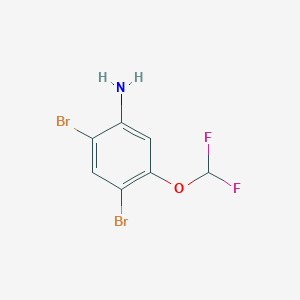

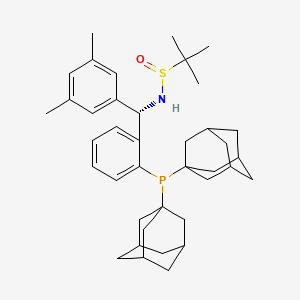
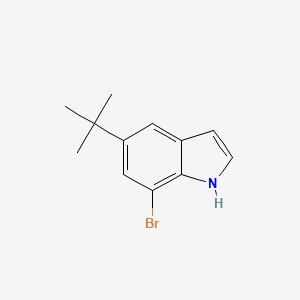
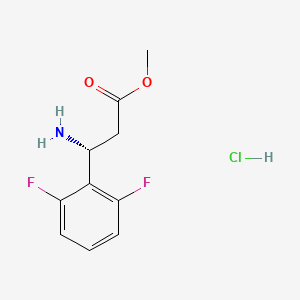
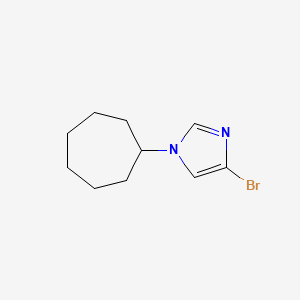
![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13646582.png)
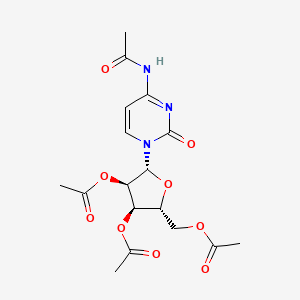
![1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid](/img/structure/B13646596.png)
